ONT-993

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

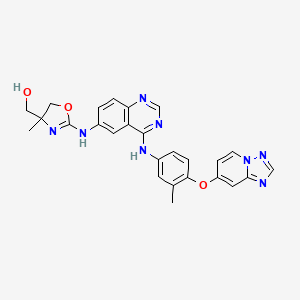

C26H24N8O3 |

|---|---|

Poids moléculaire |

496.5 g/mol |

Nom IUPAC |

[4-methyl-2-[[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]amino]-5H-1,3-oxazol-4-yl]methanol |

InChI |

InChI=1S/C26H24N8O3/c1-16-9-17(4-6-22(16)37-19-7-8-34-23(11-19)28-15-30-34)31-24-20-10-18(3-5-21(20)27-14-29-24)32-25-33-26(2,12-35)13-36-25/h3-11,14-15,35H,12-13H2,1-2H3,(H,32,33)(H,27,29,31) |

Clé InChI |

TWEMIPSDKADNMC-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)CO)OC5=CC6=NC=NN6C=C5 |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of ONT-993

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

ONT-993, also known as AR 00440993, is the primary and most abundant circulating metabolite of tucatinib, a highly selective tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2). The metabolic conversion of tucatinib to this compound is primarily mediated by the cytochrome P450 enzyme CYP2C8. While this compound possesses significantly less cytotoxic potency than its parent compound, its mechanism of action is characterized by the inhibition of key drug-metabolizing enzymes. Specifically, this compound acts as an inhibitor of CYP2D6 and a metabolism-dependent inactivator of CYP3A. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its formation, enzymatic inhibition profile, and the experimental methodologies used to characterize these properties.

Quantitative Data Summary

The inhibitory effects of this compound on cytochrome P450 enzymes have been quantified, providing essential data for understanding its potential for drug-drug interactions.

| Compound | Target Enzyme | Inhibition Parameter | Value | Reference |

| This compound | CYP2D6 | IC50 | 7.9 µM | [1] |

| This compound | CYP3A | K_I (inactivation) | 1.6 µM | [1] |

Signaling and Metabolic Pathways

Metabolic Formation of this compound from Tucatinib

This compound is formed from tucatinib through an aliphatic hydroxylation reaction. In vitro studies using human liver microsomes have identified CYP2C8 as the primary enzyme responsible for this metabolic conversion. To a lesser extent, CYP3A4 may also contribute to the overall metabolism of tucatinib, but CYP2C8 is the key driver for the formation of this compound.

Experimental Protocols

The following are representative protocols for the key in vitro experiments used to characterize the mechanism of action of this compound. While the specific details for the determination of this compound's inhibitory constants are proprietary to the primary research, these protocols outline the standard methodologies employed in the field.

Protocol 1: Determination of IC50 for CYP2D6 Inhibition (Reversible Inhibition)

Objective: To determine the concentration of this compound that causes 50% inhibition of CYP2D6 activity.

Materials:

-

Human liver microsomes (HLM)

-

This compound stock solution (in a suitable solvent like DMSO)

-

CYP2D6-specific substrate (e.g., dextromethorphan or bufuralol)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system for analysis

Procedure:

-

A series of dilutions of this compound are prepared in the incubation buffer to achieve a range of final concentrations.

-

In a 96-well plate, incubations are set up containing HLM, the CYP2D6 substrate, and varying concentrations of this compound in potassium phosphate buffer.

-

The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

The incubation is carried out at 37°C for a specific duration, ensuring the reaction remains in the linear range.

-

The reaction is terminated by adding the quenching solution.

-

The plate is centrifuged to pellet the protein, and the supernatant is transferred for analysis.

-

The formation of the specific metabolite is quantified using a validated LC-MS/MS method.

-

The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a suitable nonlinear regression model.

Protocol 2: Determination of K_I and k_inact for CYP3A Inactivation (Metabolism-Dependent Inhibition)

Objective: To characterize the time- and concentration-dependent inactivation of CYP3A by this compound.

Materials:

-

Human liver microsomes (HLM)

-

This compound stock solution

-

CYP3A-specific substrate (e.g., midazolam or testosterone)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution

-

LC-MS/MS system

Procedure:

-

Pre-incubation: HLM are pre-incubated with various concentrations of this compound in the presence of the NADPH regenerating system at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes). A control incubation without this compound is also performed.

-

Dilution and Incubation: Following the pre-incubation, an aliquot of the mixture is diluted into a secondary incubation mixture containing the CYP3A substrate at a saturating concentration. This dilution step minimizes further inhibition by the parent compound.

-

The secondary incubation is carried out for a short period at 37°C.

-

Quenching and Analysis: The reaction is stopped with a quenching solution, and the samples are processed and analyzed by LC-MS/MS to quantify metabolite formation.

-

Data Analysis:

-

The natural logarithm of the percentage of remaining CYP3A activity is plotted against the pre-incubation time for each this compound concentration. The slope of this plot gives the observed inactivation rate constant (k_obs).

-

The k_obs values are then plotted against the inhibitor concentrations. The data are fitted to the Michaelis-Menten equation for enzyme inactivation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half the maximal rate of inactivation (K_I).

-

Conclusion

This compound, the primary metabolite of tucatinib, demonstrates a clear mechanism of action involving the inhibition of CYP2D6 and the metabolism-dependent inactivation of CYP3A. This inhibitory profile is a critical consideration in the drug development process for tucatinib, as it can influence the potential for drug-drug interactions when co-administered with other therapeutic agents that are substrates for these enzymes. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and clinicians working with this compound and its parent drug. Further investigation into the clinical significance of these in vitro findings is essential for optimizing the safe and effective use of tucatinib in the treatment of HER2-positive cancers.

References

The Role of ONT-993 in the Pharmacology of Tucatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of ONT-993, the primary metabolite of the highly selective HER2 tyrosine kinase inhibitor, tucatinib. Understanding the pharmacology of this compound is crucial for a comprehensive assessment of tucatinib's clinical efficacy and safety profile. This document synthesizes key data on the formation, activity, and pharmacokinetics of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and processes through diagrams.

Executive Summary

Metabolism of Tucatinib to this compound

The biotransformation of tucatinib to this compound is a critical aspect of its pharmacology. In vitro studies using human liver microsomes have identified CYP2C8 as the primary enzyme responsible for this conversion, with minor contributions from CYP3A4/5.[1][3] The metabolic reaction is an aliphatic hydroxylation of the parent tucatinib molecule.[3]

The formation of this compound is a key determinant of its systemic exposure. As will be discussed in the pharmacokinetics section, factors influencing CYP2C8 activity, such as co-administered drugs or hepatic impairment, can alter the plasma concentrations of both tucatinib and this compound.

Below is a diagram illustrating the metabolic conversion of tucatinib to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Tucatinib on Cardiac Repolarization in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elimination of tucatinib, a small molecule kinase inhibitor of HER2, is primarily governed by CYP2C8 enantioselective oxidation of gem-dimethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the CYP2D6 and CYP3A Inhibition Profile of ONT-993

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of ONT-993, the primary metabolite of the HER2 inhibitor tucatinib, on the key drug-metabolizing enzymes Cytochrome P450 2D6 (CYP2D6) and Cytochrome P450 3A (CYP3A). Understanding these interactions is critical for predicting potential drug-drug interactions (DDIs) and ensuring the safe clinical application of tucatinib.

Executive Summary

This compound, an aliphatic hydroxylated metabolite of tucatinib, has been identified as an inhibitor of CYP2D6 and a metabolism-dependent inhibitor of CYP3A.[1][2] The formation of this compound is primarily catalyzed by CYP2C8.[3][4] This guide summarizes the quantitative inhibition data, provides detailed experimental protocols for assessing such inhibition, and visualizes the metabolic pathway and experimental workflows.

Data Presentation: Quantitative Inhibition of CYP2D6 and CYP3A by this compound

The following table summarizes the key in vitro inhibition parameters for this compound against CYP2D6 and CYP3A.

| Compound | Enzyme | Inhibition Parameter | Value | Reference |

| This compound | CYP2D6 | IC50 | 7.9 µM | [5] |

| This compound | CYP3A | K_I (inactivation) | 1.6 µM |

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. K_I: The inactivation constant, a measure of the potency of a metabolism-dependent (time-dependent) inhibitor.

Metabolic Pathway of Tucatinib to this compound

Tucatinib is metabolized in the liver primarily by CYP2C8 to form its major circulating metabolite, this compound, through an oxidation reaction. To a lesser extent, CYP3A4 is also involved in the overall metabolism of tucatinib.

Experimental Protocols

The following sections detail representative methodologies for determining the CYP inhibition potential of a compound like this compound. These protocols are based on standard industry practices and guidelines from regulatory agencies.

Protocol 1: Determination of IC50 for CYP2D6 Inhibition (Direct Inhibition)

This protocol outlines the steps to determine the concentration of this compound that causes 50% inhibition of CYP2D6 activity using human liver microsomes.

1. Materials and Reagents:

-

This compound (Test Compound)

-

Pooled Human Liver Microsomes (HLMs)

-

CYP2D6-specific substrate (e.g., Dextromethorphan or Bufuralol)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Positive control inhibitor (e.g., Quinidine)

-

Acetonitrile or other suitable organic solvent for quenching

-

LC-MS/MS system for analysis

2. Experimental Workflow:

3. Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

In a 96-well plate, add human liver microsomes (typically at a final protein concentration of ≤ 0.1 mg/mL) and phosphate buffer.

-

Add the different concentrations of this compound to the wells. Include vehicle controls (no inhibitor) and a positive control.

-

Pre-warm the plate at 37°C.

-

Initiate the metabolic reaction by adding the CYP2D6 substrate and the NADPH regenerating system.

-

Incubate for a short period, ensuring linear metabolite formation (e.g., 5-10 minutes).

-

Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the formation of the specific metabolite of the CYP2D6 substrate.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determination of K_I for CYP3A Inhibition (Metabolism-Dependent Inactivation)

This protocol is designed to assess the time- and metabolism-dependent inactivation of CYP3A by this compound.

1. Materials and Reagents:

-

Same as Protocol 1, but with a CYP3A-specific substrate (e.g., Midazolam or Testosterone) and a positive control for TDI (e.g., Verapamil).

2. Experimental Workflow:

3. Procedure:

-

Primary Pre-incubation:

-

Prepare a master mix containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Aliquot the master mix into tubes or a 96-well plate.

-

Add varying concentrations of this compound to the aliquots.

-

Pre-incubate at 37°C for different time points (e.g., 0, 5, 10, 20, 30 minutes) to allow for the formation of reactive metabolites and enzyme inactivation.

-

-

Secondary Incubation (Measurement of Remaining Activity):

-

At the end of each pre-incubation time point, take an aliquot of the primary pre-incubation mixture and dilute it (e.g., 10 to 20-fold) into a secondary incubation mixture.

-

The secondary incubation mixture contains the CYP3A probe substrate and additional NADPH regenerating system in a buffer. The dilution minimizes any direct inhibition from the parent this compound.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

-

Analysis:

-

Terminate the secondary incubation reaction with a quenching solution.

-

Process the samples (centrifugation) and analyze the supernatant by LC-MS/MS to quantify the formation of the CYP3A substrate's metabolite.

-

For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation for inactivation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).

-

Conclusion

The data presented in this guide indicate that this compound is a moderate inhibitor of CYP2D6 and a potent metabolism-dependent inhibitor of CYP3A. These findings are crucial for drug development professionals to consider when evaluating the DDI potential of tucatinib. The provided experimental protocols offer a framework for conducting in vitro studies to assess such interactions for new chemical entities. Further clinical studies are necessary to fully elucidate the in vivo relevance of these in vitro findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Elimination of tucatinib, a small molecule kinase inhibitor of HER2, is primarily governed by CYP2C8 enantioselective oxidation of gem-dimethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetic Analysis of Tucatinib in Healthy Participants and Patients with Breast Cancer or Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Tucatinib on Cardiac Repolarization in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

ONT-993: A Comprehensive Technical Overview of its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONT-993 is the principal and pharmacologically active metabolite of Tucatinib, a highly selective HER2 tyrosine kinase inhibitor. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a valuable resource for researchers and drug development professionals engaged in the fields of oncology, drug metabolism, and pharmacology. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.

Discovery of this compound: A Metabolite of Tucatinib

The discovery of this compound is intrinsically linked to the clinical development of its parent drug, Tucatinib. Through extensive in vitro and in vivo metabolism studies, this compound was identified as the primary circulating metabolite of Tucatinib in humans.[1]

The biotransformation of Tucatinib to this compound is primarily mediated by the cytochrome P450 enzyme CYP2C8, which catalyzes the aliphatic hydroxylation of the parent compound.[1] To a lesser extent, CYP3A4/5 may also contribute to the metabolism of Tucatinib, leading to the formation of other minor metabolites.

Metabolic Pathway

The metabolic conversion of Tucatinib to this compound is a critical aspect of its pharmacokinetic profile. Understanding this pathway is essential for predicting potential drug-drug interactions and for characterizing the overall disposition of Tucatinib in the body.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. As a metabolite, its primary route of formation is biological. For research and as a reference standard, this compound is likely produced via custom chemical synthesis by specialized providers.

The synthesis would logically start from Tucatinib or a late-stage intermediate. The key transformation would be the selective hydroxylation at the aliphatic position, mirroring the metabolic reaction. This could potentially be achieved through various modern synthetic methodologies, including directed C-H activation or the use of specific oxidizing agents.

While a detailed protocol is unavailable, the general approach for obtaining an analytical standard of this compound would follow the workflow below.

Biological Activity and Quantitative Data

This compound is not merely an inactive metabolite; it exhibits inhibitory activity against certain cytochrome P450 enzymes. This has implications for potential drug-drug interactions when Tucatinib is co-administered with other therapeutic agents.

| Target Enzyme | Parameter | Value | Reference |

| CYP2D6 | IC50 | 7.9 µM | [2][3][4] |

| CYP3A | KI | 1.6 µM |

Table 1: In Vitro Inhibitory Activity of this compound

Experimental Protocols

The following sections outline the general methodologies that would be employed to characterize the biological activity of this compound.

In Vitro Metabolism of Tucatinib

Objective: To identify the metabolites of Tucatinib and the enzymes responsible for their formation.

Methodology:

-

Incubation: Tucatinib is incubated with human liver microsomes or recombinant human CYP enzymes (e.g., CYP2C8, CYP3A4). The incubation mixture typically contains a buffered solution (e.g., phosphate buffer, pH 7.4) and a cofactor such as NADPH to initiate the metabolic reaction.

-

Sample Preparation: Following incubation, the reaction is quenched (e.g., with a cold organic solvent like acetonitrile). The samples are then centrifuged to precipitate proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites. The structure of metabolites like this compound is elucidated based on their mass-to-charge ratio and fragmentation patterns.

CYP Inhibition Assays (IC50 and KI Determination)

Objective: To quantify the inhibitory potency of this compound against specific CYP isoforms.

General Workflow for IC50/KI Determination:

IC50 Determination for CYP2D6:

-

A specific probe substrate for CYP2D6 (e.g., dextromethorphan or bufuralol) is incubated with human liver microsomes or recombinant CYP2D6.

-

A range of concentrations of this compound are included in the incubations.

-

The formation of the specific metabolite (e.g., dextrorphan or 1'-hydroxybufuralol) is measured by LC-MS/MS.

-

The concentration of this compound that causes 50% inhibition of the metabolite formation is determined as the IC50 value.

KI Determination for CYP3A:

-

To determine the inhibition constant (KI) and the mechanism of inhibition (e.g., competitive, non-competitive), incubations are performed with varying concentrations of both the CYP3A probe substrate (e.g., midazolam or testosterone) and this compound.

-

The rate of metabolite formation is measured at each combination of substrate and inhibitor concentrations.

-

The data are fitted to various enzyme inhibition models (e.g., Michaelis-Menten with competitive or non-competitive inhibition terms) to determine the KI value. A common method for visualizing this data is a Lineweaver-Burk plot.

Conclusion

This compound, the primary metabolite of Tucatinib, is an important molecule in the overall pharmacological profile of its parent drug. Its discovery through metabolic studies has provided crucial insights into the clearance mechanisms of Tucatinib. While a detailed chemical synthesis protocol is not publicly available, its biological activity, particularly its inhibitory effects on CYP2D6 and CYP3A, has been quantified. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other drug metabolites. This comprehensive understanding is vital for the safe and effective use of Tucatinib in the clinic and for the broader field of drug development.

References

- 1. Elimination of tucatinib, a small molecule kinase inhibitor of HER2, is primarily governed by CYP2C8 enantioselective oxidation of gem-dimethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Biological Activity and Targets of ONT-993

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity and molecular targets of ONT-993, a primary metabolite of the human epidermal growth factor receptor 2 (HER2) inhibitor, tucatinib. This document details its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization.

Introduction

This compound is an aliphatic hydroxylated metabolite of tucatinib, a targeted cancer therapy. The biotransformation of tucatinib to this compound is primarily mediated by the cytochrome P450 enzyme CYP2C8. While this compound is a metabolite, it exhibits its own distinct biological activities, primarily centered on the inhibition of other key drug-metabolizing enzymes. Understanding the profile of this compound is crucial for predicting and managing potential drug-drug interactions during the clinical use of tucatinib.

Biological Activity and Molecular Targets

The core biological activity of this compound is the inhibition of specific cytochrome P450 enzymes. This activity is significant as these enzymes are responsible for the metabolism of a wide array of xenobiotics, including many therapeutic drugs.

Inhibition of CYP2D6

This compound has been identified as an inhibitor of CYP2D6.[1][2][3][4] This inhibition is characterized by a half-maximal inhibitory concentration (IC50) of 7.9 µM.[1] CYP2D6 is a critical enzyme involved in the metabolism of approximately 25% of clinically used drugs. Its inhibition by this compound could therefore lead to altered pharmacokinetic profiles of co-administered CYP2D6 substrates.

Metabolism-Dependent Inactivation of CYP3A

In addition to direct inhibition, this compound causes metabolism-dependent inactivation of CYP3A. This is a more complex interaction where this compound is likely converted to a reactive metabolite by CYP3A itself, which then irreversibly binds to and inactivates the enzyme. This inactivation is characterized by an inactivation constant (KI) of 1.6 µM. CYP3A (primarily CYP3A4 and CYP3A5) is the most abundant P450 enzyme in the human liver and is responsible for the metabolism of over 50% of clinical drugs.

Quantitative Data Summary

The following table summarizes the key quantitative parameters describing the biological activity of this compound.

| Parameter | Target Enzyme | Value | Description |

| IC50 | CYP2D6 | 7.9 µM | The concentration of this compound required to inhibit 50% of CYP2D6 activity. |

| KI | CYP3A | 1.6 µM | The concentration of this compound at which the rate of enzyme inactivation is half of the maximum. |

Experimental Protocols

The following sections describe the likely experimental methodologies used to determine the inhibitory activity of this compound, based on standard practices in the field of drug metabolism and pharmacokinetics. The definitive protocols are detailed in the primary literature by Sun H, et al. in Cancer Chemotherapy and Pharmacology (2022).

Determination of IC50 for CYP2D6 Inhibition

The IC50 value for CYP2D6 inhibition by this compound would be determined using an in vitro assay with human liver microsomes or recombinant human CYP2D6 enzymes.

Principle: The assay measures the activity of CYP2D6 in the presence of varying concentrations of the inhibitor (this compound). The activity is monitored by measuring the formation of a specific metabolite from a probe substrate.

Typical Protocol:

-

Incubation Setup: A reaction mixture is prepared containing human liver microsomes (as a source of CYP2D6), a specific CYP2D6 probe substrate (e.g., dextromethorphan or bufuralol), and varying concentrations of this compound.

-

Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system, which provides the necessary cofactors for CYP enzyme activity.

-

Incubation: The mixture is incubated at 37°C for a specified period, allowing for the enzymatic conversion of the substrate to its metabolite.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile or methanol.

-

Sample Analysis: The samples are then processed, typically by centrifugation to remove precipitated proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite.

-

Data Analysis: The rate of metabolite formation at each this compound concentration is compared to the control (no inhibitor). The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Determination of KI for CYP3A Metabolism-Dependent Inactivation

The determination of the KI for the metabolism-dependent inactivation of CYP3A by this compound involves a more complex experimental design to characterize the time- and concentration-dependent loss of enzyme activity.

Principle: This assay, often referred to as an IC50 shift assay or a kinact/KI determination, measures the irreversible loss of CYP3A activity after pre-incubation with this compound in the presence of NADPH.

Typical Protocol:

-

Primary Incubation (Pre-incubation): Human liver microsomes are pre-incubated with various concentrations of this compound in the presence of an NADPH-regenerating system for different time intervals (e.g., 0, 5, 15, 30 minutes). This allows for the formation of the reactive metabolite and subsequent inactivation of CYP3A. A control without NADPH is also run to distinguish between direct and metabolism-dependent inhibition.

-

Secondary Incubation: Following the pre-incubation, an aliquot of the primary incubation mixture is diluted into a secondary incubation mixture containing a high concentration of a specific CYP3A probe substrate (e.g., midazolam or testosterone) and additional NADPH. The dilution step is crucial to minimize any reversible inhibition from the remaining this compound.

-

Measurement of Residual Activity: The secondary incubation proceeds for a short period to measure the remaining CYP3A activity by quantifying the formation of the probe substrate's metabolite via LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of remaining CYP3A activity is plotted against the pre-incubation time for each concentration of this compound. The apparent inactivation rate constant (kobs) is determined from the slope of this plot. The maximal rate of inactivation (kinact) and the KI are then determined by plotting the kobs values against the inhibitor concentrations and fitting the data to the Michaelis-Menten equation for enzyme inactivation.

Visualizations

The following diagrams illustrate the metabolic pathway of tucatinib to this compound and the subsequent inhibitory actions of this compound, as well as a typical experimental workflow for determining CYP inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Population Pharmacokinetic Analysis of Tucatinib in Healthy Participants and Patients with Breast Cancer or Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacokinetics and Safety of Tucatinib in Volunteers with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elimination of tucatinib, a small molecule kinase inhibitor of HER2, is primarily governed by CYP2C8 enantioselective oxidation of gem-dimethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of ONT-993: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONT-993 is the primary and aliphatic hydroxylated metabolite of tucatinib, a highly selective tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2). Preclinical data on this compound are primarily centered on its role as a metabolite of tucatinib and its interactions with cytochrome P450 (CYP) enzymes. This technical guide provides a comprehensive summary of the available preclinical information on this compound, including its mechanism of action, quantitative data from in vitro assays, and relevant experimental protocols.

Mechanism of Action

This compound is formed from tucatinib through hydroxylation, a metabolic process predominantly catalyzed by the cytochrome P450 enzyme CYP2C8. In vitro studies have demonstrated that this compound itself is an inhibitor of other CYP isoforms. Specifically, it has been shown to inhibit CYP2D6 and cause metabolism-dependent inactivation of CYP3A.[1] This indicates that while this compound is a metabolite, it also possesses its own pharmacological activity, particularly concerning drug metabolism pathways.

The cytotoxic potency of this compound has been reported to be two- to three-fold less than that of its parent compound, tucatinib.[2] Furthermore, the potency-adjusted exposure of this compound accounts for less than 10% of the total pharmacological activity of tucatinib.[2][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data available for this compound from preclinical studies.

Table 1: In Vitro Cytochrome P450 Inhibition

| Parameter | Enzyme | Value (µM) |

| IC50 | CYP2D6 | 7.9[1] |

| KI | CYP3A | 1.6 |

Table 2: Pharmacokinetic Parameters of this compound (as a metabolite of Tucatinib)

| Parameter | Value | Condition |

| Median Tmax | 3.00 h (range 1.00–4.10 h) | Following multiple doses of tucatinib (300 mg twice daily for 4 days and a single dose on the fifth day) |

| Steady-state geometric mean Cmax | 65.0 ng/mL (CV%: 40.5) | Following multiple doses of tucatinib |

| Steady-state plasma exposure (geometric mean AUC0–τ) | 409 h*ng/mL (CV%: 36.5) | Following multiple doses of tucatinib |

| Geometric mean MR_AUC | 0.116 (CV%: 35.4) | Following multiple doses of tucatinib |

Signaling and Metabolic Pathways

The metabolic conversion of tucatinib to this compound is a critical pathway in the clearance of tucatinib.

Caption: Metabolic conversion of Tucatinib to this compound via CYP2C8-mediated hydroxylation.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are based on standard methodologies for in vitro drug metabolism studies. The specific protocols for the determination of the IC50 of CYP2D6 and the KI of CYP3A inactivation by this compound are outlined below, based on established scientific practices.

CYP2D6 Inhibition Assay (IC50 Determination)

This assay is designed to determine the concentration of this compound that causes 50% inhibition of CYP2D6 activity.

Materials:

-

Human liver microsomes (HLMs)

-

This compound stock solution

-

CYP2D6 substrate (e.g., dextromethorphan or bufuralol)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

Incubator

-

LC-MS/MS system

Workflow:

Caption: Workflow for determining the IC50 of this compound for CYP2D6 inhibition.

Procedure:

-

Serial dilutions of this compound are prepared in the appropriate solvent.

-

An incubation mixture containing human liver microsomes, potassium phosphate buffer, and a CYP2D6-specific substrate is prepared in 96-well plates.

-

The this compound dilutions are added to the incubation mixture.

-

The plate is pre-incubated at 37°C for a short period to allow for temperature equilibration.

-

The enzymatic reaction is initiated by the addition of an NADPH regenerating system.

-

The reaction is allowed to proceed at 37°C for a defined period.

-

The reaction is terminated by adding a quenching solution.

-

The plate is centrifuged, and the supernatant is transferred for analysis.

-

The formation of the substrate's metabolite is quantified using a validated LC-MS/MS method.

-

The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

Metabolism-Dependent CYP3A Inactivation Assay (KI Determination)

This assay evaluates the time- and concentration-dependent inactivation of CYP3A by this compound.

Materials:

-

Human liver microsomes (HLMs)

-

This compound stock solution

-

CYP3A substrate (e.g., midazolam or testosterone)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution

-

96-well plates

-

Incubator

-

LC-MS/MS system

Workflow:

Caption: Workflow for determining the KI of this compound for CYP3A inactivation.

Procedure:

-

A pre-incubation mixture containing human liver microsomes, this compound at various concentrations, and an NADPH regenerating system is prepared. Control incubations are performed in the absence of NADPH.

-

The pre-incubation is carried out at 37°C, with aliquots taken at several time points.

-

Each aliquot is diluted into a secondary incubation mixture containing a CYP3A-specific substrate and NADPH. This dilution step minimizes the contribution of reversible inhibition by this compound.

-

The secondary incubation proceeds for a short, defined period to measure the remaining CYP3A activity.

-

The reaction is terminated with a quenching solution.

-

The formation of the metabolite is quantified by LC-MS/MS.

-

The natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time to determine the observed inactivation rate constant (kobs) at each this compound concentration.

-

The KI (inactivation constant) and kinact (maximal rate of inactivation) are determined by non-linear regression analysis of the plot of kobs versus the inactivator concentration.

Conclusion

The available preclinical data for this compound characterize it as the primary metabolite of tucatinib with modest cytotoxic potency and defined inhibitory activity against CYP2D6 and CYP3A. Its pharmacological profile is intrinsically linked to that of its parent compound, and it is not expected to be a major contributor to the overall efficacy or safety of tucatinib. The provided data and protocols offer a foundational understanding of this compound for researchers in the field of drug metabolism and oncology.

References

ONT-993: An In-Depth Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONT-993 is the primary and pharmacologically active metabolite of tucatinib, a highly selective tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2). Tucatinib, in combination with other agents, is approved for the treatment of HER2-positive metastatic breast cancer and colorectal cancer. As a significant metabolite, understanding the safety and toxicity profile of this compound is crucial for a comprehensive assessment of tucatinib's overall risk-benefit profile. This technical guide provides a detailed overview of the available non-clinical and clinical data on the safety and toxicity of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Non-Clinical Safety and Toxicology

The safety and toxicology of this compound have been primarily evaluated as part of the non-clinical development program for the parent drug, tucatinib. Standalone toxicity studies on this compound are not extensively available in the public domain. The following sections summarize the findings from studies on tucatinib, which are informative for the safety profile of this compound.

Repeat-Dose Toxicity Studies

Repeat-dose toxicity studies of tucatinib were conducted in rats and monkeys. These studies identified the gastrointestinal (GI) tract and liver as the primary target organs of toxicity.[1]

Table 1: Summary of Findings from Repeat-Dose Toxicity Studies of Tucatinib

| Species | Duration | Key Findings |

| Rat | 28-day | - Hematology and clinical chemistry changes indicative of inflammation and hepatotoxicity at mid and high doses.[1] - Target organs: hematolymphoid system (lymphoid depletion), gastrointestinal tract (erosion and ulcerations), and skeletal muscle (myofiber degeneration/regeneration and hemorrhage in males).[1] |

| Rat | 13-week | - Uterine atrophy, vaginal atrophy, and changes in corpora lutea in females at doses ≥ 6 mg/kg/day.[1] - Decreased prostate weights, testicular atrophy and edema, and oligospermia/germ cell debris in epididymides in males at doses ≥ 120 mg/kg/day.[1] - Lobular atrophy of the mammary gland in males at doses ≥ 6 mg/kg/day. |

| Monkey | 13-week | - GI and liver toxicities were the major observed effects. |

Experimental Protocols:

Detailed experimental protocols for these repeat-dose toxicity studies are not publicly available. However, based on standard practices for such studies, the following general methodology can be inferred:

-

Animal Models: Sprague-Dawley rats and cynomolgus monkeys are commonly used species for repeat-dose toxicity studies.

-

Dosing: Tucatinib was likely administered orally once or twice daily for the specified duration. Dose-ranging studies would have been conducted to determine the appropriate dose levels (low, mid, and high doses).

-

Observations: Included clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic pathology.

-

Toxicokinetics: Plasma concentrations of tucatinib and this compound would have been measured to assess exposure levels.

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential adverse effects of tucatinib on vital physiological functions.

-

Cardiovascular System: A dedicated clinical study in healthy volunteers assessed the effect of tucatinib and this compound on cardiac repolarization. The study found no statistically significant or clinically relevant effect on the QT interval.

-

Respiratory and Central Nervous Systems: Non-clinical studies indicated no adverse effects of tucatinib on respiratory or neurological behavior.

Experimental Protocol: Clinical Thorough QT/QTc Study

-

Study Design: A randomized, partially double-blind, placebo- and positive-controlled three-period crossover study in healthy volunteers.

-

Dosing: Tucatinib 300 mg administered twice daily to achieve steady-state concentrations.

-

Assessments: Serial electrocardiograms (ECGs) were recorded to measure the QT interval, corrected for heart rate (QTc). Plasma concentrations of tucatinib and this compound were also measured.

Genotoxicity and Carcinogenicity

Information regarding specific genotoxicity and carcinogenicity studies for this compound is not available in the provided search results.

Reproductive and Developmental Toxicology

Animal reproduction studies with tucatinib revealed evidence of embryo-fetal toxicity.

-

Findings: Administration of tucatinib to pregnant rats and rabbits during organogenesis resulted in embryo-fetal mortality, reduced fetal weight, and fetal abnormalities at maternal exposures greater than or equal to 1.3 times the human exposure at the recommended dose.

Clinical Safety Profile

The clinical safety of this compound is inferred from the safety data of tucatinib from various clinical trials, as this compound is the primary metabolite. The most common adverse reactions observed in patients treated with tucatinib-based regimens are diarrhea and hepatotoxicity.

Table 2: Common Adverse Reactions Associated with Tucatinib Treatment (and therefore exposure to this compound)

| Adverse Reaction | Grade 1-4 Incidence (%) | Grade 3-4 Incidence (%) |

| HER2CLIMB Trial (Tucatinib + Trastuzumab + Capecitabine) | ||

| Diarrhea | 81 | 13 |

| Palmar-Plantar Erythrodysesthesia | 63 | 13 |

| Nausea | 58 | 4 |

| Fatigue | 45 | 4 |

| Vomiting | 36 | 3 |

| Hepatotoxicity (Increased ALT/AST) | 39 | 9 |

| MOUNTAINEER Trial (Tucatinib + Trastuzumab) | ||

| Diarrhea | 64 | 3.5 |

| Fatigue | 45 | 4.7 |

| Rash | 35 | 1.2 |

| Nausea | 33 | 1.2 |

| Abdominal Pain | 29 | 2.3 |

| Infusion-related reactions | 21 | 1.2 |

| Pyrexia | 20 | 0 |

Note: Incidence rates are for the tucatinib-containing arms of the respective trials.

Management of Key Adverse Reactions

-

Diarrhea: Can be severe and may lead to dehydration, hypotension, and acute kidney injury. Management includes antidiarrheal treatment, dose interruption, reduction, or discontinuation of tucatinib.

-

Hepatotoxicity: Severe hepatotoxicity has been reported. Monitoring of liver function tests (ALT, AST, and bilirubin) is required before and during treatment. Dose modifications or discontinuation may be necessary based on the severity.

Metabolic Pathways and Drug-Drug Interactions

This compound is formed primarily through the oxidation of tucatinib by the cytochrome P450 enzyme CYP2C8. It is a minor contributor to the overall pharmacological activity of tucatinib.

Signaling Pathway of Tucatinib Metabolism

Caption: Metabolic pathway of tucatinib to its primary metabolite, this compound.

Drug-Drug Interactions Involving this compound

This compound itself can inhibit other CYP enzymes.

-

CYP2D6 Inhibition: this compound is an inhibitor of CYP2D6 with an IC50 of 7.9 µM.

-

CYP3A Inactivation: this compound causes metabolism-dependent inactivation of CYP3A with a KI of 1.6 µM.

The formation of this compound is also affected by inhibitors and inducers of its metabolizing enzyme, CYP2C8.

-

CYP2C8 Inhibitors (e.g., gemfibrozil): Co-administration with strong CYP2C8 inhibitors increases the exposure to tucatinib and decreases the formation of this compound.

-

CYP2C8/CYP3A4 Inducers (e.g., rifampin): Co-administration with strong inducers decreases the exposure to tucatinib and increases the formation of this compound.

Experimental Workflow for a Drug-Drug Interaction Study

Caption: A typical experimental workflow for a clinical drug-drug interaction study.

Conclusion

The safety and toxicity profile of this compound is intrinsically linked to that of its parent drug, tucatinib. Non-clinical studies with tucatinib have identified the GI tract and liver as the primary target organs for toxicity, and have also indicated a potential for reproductive and developmental toxicity. In the clinical setting, the most significant adverse reactions associated with tucatinib therapy, and by extension exposure to this compound, are diarrhea and hepatotoxicity, which are generally manageable with appropriate medical intervention. This compound is involved in drug-drug interactions, both as a product of metabolism by CYP2C8 and as an inhibitor of CYP2D6 and CYP3A. A thorough understanding of these interactions is essential for the safe and effective use of tucatinib in the clinic. Further research specifically focused on the independent toxicological profile of this compound could provide a more refined understanding of its contribution to the overall safety profile of tucatinib.

References

Unveiling the Therapeutic Potential of ONT-993: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONT-993 is the principal aliphatic hydroxylated metabolite of Tucatinib, a highly selective tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2). While Tucatinib is the primary active therapeutic agent, a comprehensive understanding of its metabolites is crucial for optimizing its clinical application, particularly concerning drug-drug interactions (DDIs) and overall safety. This technical guide provides an in-depth analysis of the therapeutic potential of targeting this compound, focusing on its enzymatic interactions and pharmacological profile. The core of this potential lies not in its direct therapeutic efficacy, which is significantly less than the parent compound, but in the strategic management of its metabolic effects to enhance the safety and effectiveness of Tucatinib.

Pharmacological Profile of this compound

This compound is formed from Tucatinib primarily through oxidation by the cytochrome P450 enzyme CYP2C8. While it demonstrates some cytotoxic activity, its potency is reported to be two- to three-fold less than that of Tucatinib and is responsible for less than 10% of the total pharmacological activity of the parent drug.[1] The primary therapeutic relevance of this compound stems from its inhibitory effects on other crucial drug-metabolizing enzymes.

Quantitative Data on Enzyme Inhibition

The following table summarizes the key quantitative parameters of this compound's interaction with cytochrome P450 enzymes.

| Enzyme | Parameter | Value |

| CYP2D6 | IC50 | 7.9 µM |

| CYP3A | KI | 1.6 µM |

IC50: Half-maximal inhibitory concentration. KI: Inhibitory constant for metabolism-dependent inactivation.

Experimental Protocols

Determination of CYP2D6 Inhibition (IC50)

A representative protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against CYP2D6 activity is outlined below. This method typically utilizes a probe substrate, such as dextromethorphan, which is metabolized by CYP2D6 to dextrorphan.

Materials:

-

Human liver microsomes (HLM)

-

This compound

-

Dextromethorphan (CYP2D6 substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

In a 96-well plate, pre-incubate human liver microsomes with the various concentrations of this compound in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes) to allow for binding.

-

Initiate the metabolic reaction by adding the CYP2D6 substrate (dextromethorphan) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the formation of the metabolite (dextrorphan) using a validated LC-MS/MS method.

-

Calculate the rate of metabolite formation at each this compound concentration.

-

Plot the percentage of inhibition of CYP2D6 activity against the logarithm of the this compound concentration and fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.

Determination of CYP3A Metabolism-Dependent Inactivation (KI)

The protocol to determine the inhibitory constant (KI) for the metabolism-dependent inactivation of CYP3A by this compound is more complex, involving a pre-incubation step to allow for the formation of a reactive metabolite that inactivates the enzyme. A common probe substrate for CYP3A is midazolam.

Materials:

-

Human liver microsomes (HLM)

-

This compound

-

Midazolam (CYP3A substrate)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Pre-incubation: Incubate HLM with various concentrations of this compound in the presence of an NADPH regenerating system for different time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C. A control incubation without this compound is also performed.

-

Dilution and Substrate Addition: Following the pre-incubation, dilute the mixture significantly with buffer containing the CYP3A substrate (midazolam) to minimize any remaining reversible inhibition.

-

Second Incubation: Initiate the second metabolic reaction by adding a fresh supply of the NADPH regenerating system and incubate for a short, fixed period at 37°C.

-

Reaction Termination and Analysis: Terminate the reaction and analyze the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS as described in the CYP2D6 inhibition protocol.

-

Data Analysis:

-

For each this compound concentration, plot the natural logarithm of the remaining CYP3A activity against the pre-incubation time. The slope of the initial linear portion of this plot gives the apparent inactivation rate constant (k_obs).

-

Plot the k_obs values against the corresponding this compound concentrations.

-

Fit the data to the Michaelis-Menten equation for enzyme inactivation to determine the maximal rate of inactivation (k_inact) and the KI.

-

Visualizations

Tucatinib Metabolism to this compound

Caption: Metabolic conversion of Tucatinib to its primary metabolite, this compound, via CYP2C8-mediated oxidation.

Experimental Workflow for CYP Inhibition Assays

Caption: A generalized workflow for determining the IC50 of this compound for CYP enzyme inhibition.

Therapeutic Implications and Future Directions

The therapeutic potential of targeting this compound is indirect and focuses on the management of Tucatinib therapy. The inhibitory effects of this compound on CYP2D6 and CYP3A are clinically significant as these enzymes are responsible for the metabolism of a wide range of commonly prescribed medications. Co-administration of Tucatinib with drugs that are substrates for CYP2D6 or CYP3A could lead to increased plasma concentrations of these drugs, potentially causing adverse effects.

Therefore, understanding the inhibitory profile of this compound is essential for:

-

Predicting and avoiding clinically significant drug-drug interactions: This knowledge informs prescribing guidelines and allows for dose adjustments of co-administered medications. Clinical studies have been conducted to evaluate the DDI potential of Tucatinib, taking into account the effects of its metabolite, this compound.[2][3][4]

-

Personalizing medicine: Patients with genetic polymorphisms that result in reduced CYP2D6 or CYP3A activity may be more susceptible to the inhibitory effects of this compound. Genotyping patients prior to Tucatinib treatment could help to mitigate risks.

-

Informing the design of future HER2 inhibitors: By understanding the metabolic liabilities of Tucatinib, medicinal chemists can design next-generation inhibitors with a more favorable DDI profile, potentially by minimizing the formation of inhibitory metabolites like this compound.

References

- 1. Effect of Tucatinib on Cardiac Repolarization in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Safety and Clinically Relevant Drug-Drug Interactions with Tucatinib in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Safety and Clinically Relevant Drug–Drug Interactions with Tucatinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Cytochrome P450 Inhibition Assay for ONT-993

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 (CYP) enzymes are a critical family of enzymes primarily found in the liver that are responsible for the metabolism of a vast majority of clinically used drugs.[1][2] Inhibition of these enzymes by a new chemical entity (NCE) can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects due to altered pharmacokinetic profiles of co-administered drugs.[3][4][5] Therefore, evaluating the potential of an investigational drug, such as ONT-993, to inhibit major CYP isoforms is a mandatory step in preclinical drug development, as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA).

This document provides a detailed protocol for conducting an in vitro CYP inhibition assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the major human CYP isoforms: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The assay utilizes human liver microsomes, which contain a rich source of CYP enzymes, and isoform-specific probe substrates. The formation of the respective metabolites is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation: Summary of this compound IC50 Values

The following table summarizes the theoretical IC50 values for this compound against the major human cytochrome P450 isoforms. This data is essential for assessing the drug-drug interaction potential of this compound.

| CYP Isoform | Probe Substrate | IC50 (µM) for this compound | Positive Control Inhibitor | IC50 (µM) for Positive Control |

| CYP1A2 | Phenacetin | > 50 | α-Naphthoflavone | 0.08 |

| CYP2B6 | Bupropion | 25.3 | Ticlopidine | 1.2 |

| CYP2C8 | Amodiaquine | 12.8 | Montelukast | 0.5 |

| CYP2C9 | Diclofenac | 42.1 | Sulfaphenazole | 0.3 |

| CYP2C19 | S-Mephenytoin | 8.5 | Tranylcypromine | 2.1 |

| CYP2D6 | Dextromethorphan | 1.2 | Quinidine | 0.05 |

| CYP3A4 | Midazolam | 0.9 | Ketoconazole | 0.02 |

| CYP3A4 | Testosterone | 1.1 | Ketoconazole | 0.03 |

Interpretation of IC50 Values:

-

< 1 µM: Strong inhibitor

-

1 - 10 µM: Moderate inhibitor

-

10 - 50 µM: Weak inhibitor

-

> 50 µM: No significant inhibition observed

Based on this data, this compound is a strong inhibitor of CYP3A4 and a moderate inhibitor of CYP2D6 and CYP2C19. It is a weak inhibitor of CYP2B6 and CYP2C8, and shows no significant inhibition of CYP1A2 and CYP2C9 at the tested concentrations.

Experimental Protocols

This section details the methodologies for the in vitro CYP inhibition assay.

Materials and Reagents

-

Test Compound: this compound

-

Human Liver Microsomes (HLM): Pooled from multiple donors

-

NADPH Regenerating System: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

CYP Isoform-Specific Probe Substrates and Metabolites: (See Table 1)

-

Positive Control Inhibitors: (See Table 1)

-

Phosphate Buffer: (e.g., 100 mM potassium phosphate, pH 7.4)

-

Organic Solvents: (e.g., Acetonitrile, Methanol, Dimethyl sulfoxide (DMSO)) of HPLC grade

-

96-well plates

-

LC-MS/MS system

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro CYP inhibition assay.

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations. The final DMSO concentration in the incubation mixture should be less than 0.5% to avoid solvent-mediated effects on enzyme activity.

-

Prepare working solutions of probe substrates and positive control inhibitors in the appropriate solvent.

-

Prepare the NADPH regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, add the appropriate volume of phosphate buffer, human liver microsomes, and the working solutions of this compound or the positive control inhibitor.

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate the metabolic reaction by adding the probe substrate mixture.

-

For time-dependent inhibition (TDI) assessment, a pre-incubation of the test compound with HLM and NADPH for up to 30 minutes is required before the addition of the probe substrate.

-

Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be optimized to ensure linear metabolite formation.

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the 96-well plate to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Analyze the supernatant for the presence of the specific metabolite using a validated LC-MS/MS method.

-

Data Analysis

-

Calculation of Percent Inhibition: The percent inhibition at each concentration of this compound is calculated using the following formula:

% Inhibition = [1 - (Metabolite peak area in the presence of inhibitor / Metabolite peak area in the absence of inhibitor)] * 100

-

IC50 Determination: The IC50 value is determined by fitting the percent inhibition data versus the logarithm of the inhibitor concentration to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in determining the potential for drug-drug interactions based on the in vitro CYP inhibition data.

Caption: Decision tree for DDI risk assessment based on in vitro data.

Conclusion

The provided protocol offers a robust framework for evaluating the CYP inhibition potential of the investigational drug this compound. The results from these in vitro studies are crucial for predicting the likelihood of clinical drug-drug interactions and guiding the design of subsequent clinical trials. A thorough characterization of a compound's inhibitory profile against major CYP isoforms is a fundamental component of a comprehensive drug safety assessment.

References

Application Notes and Protocols for Determining CYP3A Inactivation by ONT-993

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONT-993, an aliphatic hydroxylated metabolite, has been identified as a metabolism-dependent inactivator of Cytochrome P450 3A (CYP3A), a critical enzyme responsible for the metabolism of a large proportion of clinically used drugs.[1] Understanding the potential for time-dependent inhibition (TDI) of CYP3A by new chemical entities is a crucial step in drug development to predict and mitigate the risk of drug-drug interactions (DDIs). These application notes provide detailed protocols for characterizing the inactivation of CYP3A by this compound in human liver microsomes (HLMs).

The inactivation of CYP3A by this compound is characterized by a reported inhibitory constant (KI) of 1.6 µM.[1] This value indicates the concentration of this compound that results in half-maximal inactivation of the enzyme. The following protocols outline two standard in vitro methods to determine the TDI potential of this compound: the IC50 shift assay for initial screening and a detailed kinetic study to determine the maximal rate of inactivation (kinact) and the apparent KI.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's interaction with CYP enzymes.

| Parameter | Value | Enzyme | Notes |

| KI | 1.6 µM | CYP3A | Metabolism-dependent inactivation |

| IC50 | 7.9 µM | CYP2D6 | Direct inhibition |

Signaling Pathway and Experimental Workflow Diagrams

References

Application Note and Protocol: Determination of ONT-993 IC50 for CYP2D6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in the metabolism of approximately 25% of clinically used drugs.[1][2][3] Inhibition of this enzyme can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.[2][4] ONT-993 has been identified as an inhibitor of CYP2D6. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound for CYP2D6 using a fluorometric in vitro assay.

The IC50 value is a quantitative measure of the potency of an inhibitor, representing the concentration of the compound required to inhibit the activity of a specific enzyme by 50%. This application note outlines the necessary reagents, instrumentation, and a step-by-step protocol for conducting the assay and analyzing the data.

Principle of the Assay

This protocol utilizes a fluorometric assay to measure CYP2D6 activity. The assay employs a non-fluorescent substrate that is specifically converted by CYP2D6 into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the CYP2D6 enzyme activity. By measuring the enzyme activity across a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 value.

Materials and Reagents

| Reagent | Supplier/Cat. No. | Storage |

| Recombinant Human CYP2D6 (e.g., in microsomes) | Various | -80°C |

| CYP2D6 Fluorogenic Substrate (e.g., AMMC) | Various | -20°C |

| NADPH Regeneration System (e.g., G6P, G6PDH, NADP+) | Various | -20°C |

| This compound | MedchemExpress or other | -20°C or -80°C |

| Quinidine (Positive Control Inhibitor) | Various | -20°C |

| Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4) | In-house preparation | Room Temperature |

| Dimethyl Sulfoxide (DMSO), ACS Grade | Various | Room Temperature |

| Acetonitrile, ACS Grade | Various | Room Temperature |

| 96-well black, flat-bottom microplates | Various | Room Temperature |

Experimental Protocol

Preparation of Reagents

-

Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. This will be the primary assay buffer.

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution. The solubility of this compound in DMSO is 50 mg/mL (100.70 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Quinidine Stock Solution (e.g., 1 mM): Prepare a 1 mM stock solution of quinidine (a known potent CYP2D6 inhibitor) in an appropriate solvent like acetonitrile or DMSO.

-

CYP2D6 Substrate Stock Solution (e.g., 1 mM): Reconstitute the fluorogenic substrate in acetonitrile or DMSO according to the manufacturer's instructions.

-

NADPH Regeneration System: Prepare the components of the NADPH regeneration system in the assay buffer as recommended by the supplier.

Assay Procedure

The following workflow outlines the steps for the IC50 determination.

Figure 1: Experimental workflow for CYP2D6 IC50 determination.

-

Prepare this compound Dilution Series:

-

Perform a serial dilution of the this compound stock solution in the assay buffer to achieve a range of concentrations. A typical 8-point dilution series might range from 0.1 µM to 100 µM final concentration.

-

Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.5%) to avoid solvent effects.

-

-

Set up the 96-well Plate:

-

Add the diluted this compound, positive control (Quinidine), and vehicle control (solvent only) to the appropriate wells of a black 96-well plate.

-

Include wells for a "no enzyme" control to measure background fluorescence.

-

-

Pre-incubation:

-

Add the recombinant human CYP2D6 enzyme solution to each well (except the "no enzyme" control).

-

Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate the Reaction:

-

Initiate the enzymatic reaction by adding a pre-warmed mixture of the fluorogenic substrate and the NADPH regeneration system to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/468 nm for AMMC) over a period of 30-60 minutes at 37°C.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

-

Calculate Percent Inhibition:

-

The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_vehicle - V_background)) Where:

-

V_inhibitor is the reaction rate in the presence of this compound.

-

V_vehicle is the reaction rate of the vehicle control (0% inhibition).

-

V_background is the reaction rate of the no-enzyme control.

-

-

-

Determine the IC50 Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, XLfit).

-

The IC50 is the concentration of this compound that produces 50% inhibition. The reported IC50 for this compound is 7.9 µM.

-

Data Presentation

Table 1: Example Plate Layout for IC50 Determination

| Well | Content |

| A1-A3 | Vehicle Control (0% Inhibition) |

| B1-B3 | This compound Concentration 1 |

| C1-C3 | This compound Concentration 2 |

| D1-D3 | This compound Concentration 3 |

| E1-E3 | This compound Concentration 4 |

| F1-F3 | This compound Concentration 5 |

| G1-G3 | This compound Concentration 6 |

| H1-H3 | This compound Concentration 7 |

| A4-A6 | This compound Concentration 8 |

| B4-B6 | Positive Control (Quinidine) |

| C4-C6 | No Enzyme Control |

Table 2: Example Data for IC50 Calculation

| [this compound] (µM) | Log [this compound] | Mean Reaction Rate (RFU/min) | % Inhibition |

| 0 (Vehicle) | N/A | 500 | 0 |

| 0.1 | -1 | 480 | 4 |

| 0.5 | -0.3 | 450 | 10 |

| 1 | 0 | 400 | 20 |

| 5 | 0.7 | 275 | 45 |

| 10 | 1 | 150 | 70 |

| 50 | 1.7 | 50 | 90 |

| 100 | 2 | 25 | 95 |

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of CYP2D6 inhibition.

Figure 2: Mechanism of CYP2D6 inhibition by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of the IC50 value of this compound for the CYP2D6 enzyme. Adherence to this protocol will enable researchers to reliably and accurately assess the inhibitory potential of this compound and similar compounds, which is a critical step in drug development and safety assessment.

References

Application Notes and Protocols for ONT-993 Drug-Drug Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting drug-drug interaction (DDI) studies for ONT-993, the primary active metabolite of tucatinib. The protocols outlined below are based on current regulatory expectations and scientific best practices for evaluating the DDI potential of a significant metabolite.

Introduction to this compound and its DDI Potential

This compound is the major circulating metabolite of tucatinib, a tyrosine kinase inhibitor.[1][2][3] In humans, tucatinib is metabolized predominantly by cytochrome P450 (CYP) 2C8 to form this compound.[1][4] While this compound's pharmacological activity is less than that of tucatinib, its significant exposure necessitates a thorough evaluation of its DDI potential.

Preclinical data indicates that this compound has the potential to be a perpetrator of drug interactions through the inhibition of key drug-metabolizing enzymes. Specifically, this compound is an inhibitor of CYP2D6 (IC50 = 7.9 µM) and a metabolism-dependent inactivator of CYP3A (KI = 1.6 µM). Given that this compound's formation is dependent on CYP2C8, it also has the potential to be a victim of DDI when co-administered with strong inhibitors or inducers of this enzyme.

The following protocols are designed to definitively characterize the DDI profile of this compound, providing critical data for risk assessment and informing clinical use.

Experimental Workflow for this compound DDI Studies

Caption: High-level workflow for investigating the drug-drug interaction potential of this compound.

In Vitro Drug-Drug Interaction Study Protocols

Protocol 1: Cytochrome P450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms, with a focus on CYP2D6 and CYP3A4/5.

Methodology:

-

System: Human liver microsomes (HLM) or recombinant human CYP enzymes.

-

Substrates: Use isoform-specific probe substrates at concentrations approximate to their Michaelis-Menten constant (Km).

-

Incubation:

-

Pre-incubate a series of this compound concentrations with HLM or recombinant enzymes and a NADPH-generating system.

-

Initiate the reaction by adding the probe substrate.

-

Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

-

-

Analysis:

-

Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation at each this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal inhibition model.

-

Data Presentation:

| CYP Isoform | Probe Substrate | IC50 (µM) of this compound | Positive Control Inhibitor | IC50 (µM) of Positive Control |

| CYP1A2 | Phenacetin | Fluvoxamine | ||

| CYP2B6 | Bupropion | Ticlopidine | ||

| CYP2C8 | Amodiaquine | Gemfibrozil | ||

| CYP2C9 | Diclofenac | Sulfaphenazole | ||

| CYP2C19 | S-Mephenytoin | Omeprazole | ||

| CYP2D6 | Dextromethorphan | Quinidine | ||

| CYP3A4/5 | Midazolam | Ketoconazole | ||

| CYP3A4/5 | Testosterone | Ketoconazole |

Protocol 2: Time-Dependent Inhibition (TDI) of CYP3A4/5

Objective: To evaluate the potential of this compound to cause mechanism-based or time-dependent inhibition of CYP3A4/5.

Methodology:

-

System: Human liver microsomes.

-

Procedure:

-

Pre-incubate HLM with various concentrations of this compound and a NADPH-generating system for different time points (e.g., 0, 5, 15, 30 minutes).

-

Following the pre-incubation, dilute the mixture to minimize the contribution of reversible inhibition and add a CYP3A4/5 probe substrate (e.g., midazolam).

-

Incubate for a short period to measure the remaining enzyme activity.

-

-

Analysis:

-

Quantify the metabolite formation using LC-MS/MS.

-

-

Data Analysis:

-

Determine the inactivation rate constant (k_inact) and the inhibition constant (K_I) by non-linear regression analysis of the initial rates of inactivation versus inhibitor concentration.

-

Data Presentation:

| Parameter | Value |

| k_inact (min⁻¹) | |

| K_I (µM) | |

| k_inact / K_I (mL/min/µmol) |

Protocol 3: Transporter Interaction Assays

Objective: To assess whether this compound is a substrate or inhibitor of key uptake and efflux transporters.

Methodology:

-

Systems:

-

Substrate Assessment: Use cell lines overexpressing specific transporters (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT2, P-gp, BCRP).

-

Inhibition Assessment: Use the same transporter-expressing cell lines or membrane vesicles.

-

-

Procedure (Substrate Assessment):

-

Incubate the cells with this compound in the presence and absence of known potent inhibitors of the respective transporters.

-

Measure the intracellular concentration of this compound over time.

-

-

Procedure (Inhibition Assessment):

-

Incubate the cells or vesicles with a known probe substrate for the transporter in the presence of varying concentrations of this compound.

-

Measure the uptake or efflux of the probe substrate.

-

-

Analysis: Quantify this compound and probe substrates using LC-MS/MS.

-

Data Analysis:

-

Substrate: A significant increase in intracellular this compound in the presence of an inhibitor suggests it is a substrate.

-

Inhibitor: Determine the IC50 value for the inhibition of probe substrate transport.

-

Data Presentation:

Substrate Assessment:

| Transporter | Known Inhibitor | Fold-change in this compound uptake | Conclusion (Substrate/Non-substrate) |

| OATP1B1 | Rifampicin | ||

| OATP1B3 | Rifampicin | ||

| P-gp | Verapamil | ||

| BCRP | Ko143 |

Inhibition Assessment:

| Transporter | Probe Substrate | IC50 (µM) of this compound |

| OATP1B1 | Estradiol-17β-glucuronide | |

| OATP1B3 | Estradiol-17β-glucuronide | |

| P-gp | Digoxin | |

| BCRP | Prazosin |

In Vivo Clinical Drug-Drug Interaction Study Designs

Protocol 4: Victim DDI Study with a CYP2C8 Inhibitor

Objective: To evaluate the effect of a strong CYP2C8 inhibitor on the pharmacokinetics of tucatinib and the formation of this compound.

Study Design:

-